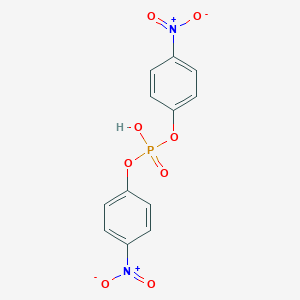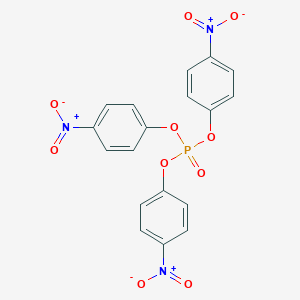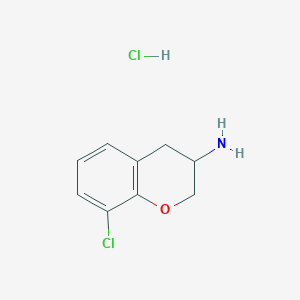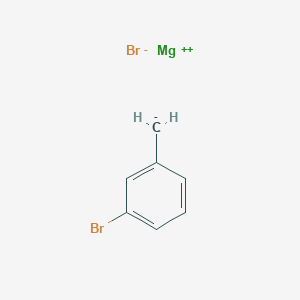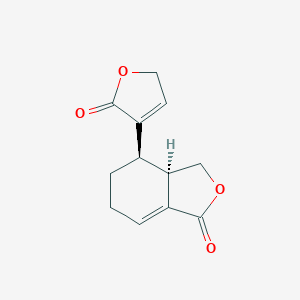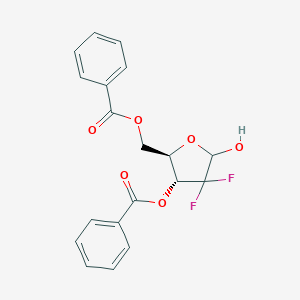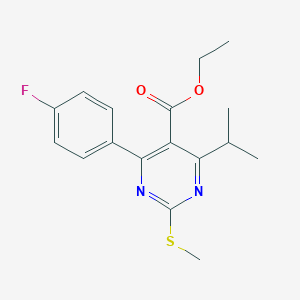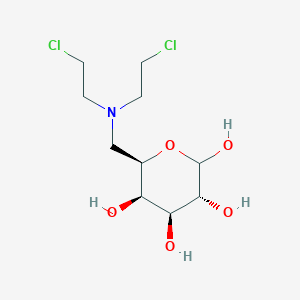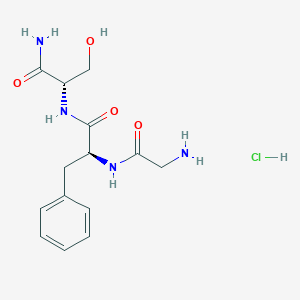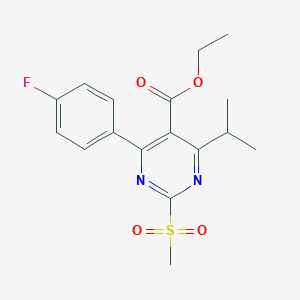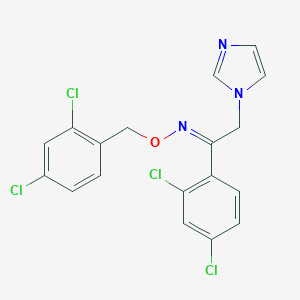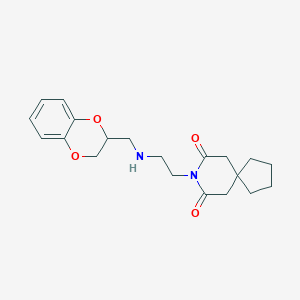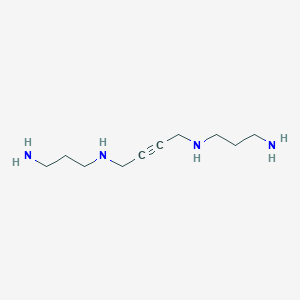
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)-, also known as BAPTA, is a chemical compound that has gained significant attention in scientific research due to its ability to chelate calcium ions. BAPTA is a highly specific calcium chelator that has been used in a variety of scientific applications, including biochemistry, physiology, and neuroscience. In
作用机制
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- works by binding to calcium ions, forming a stable complex that prevents the ions from participating in intracellular signaling processes. The chelation of calcium ions by 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been shown to inhibit a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- is a highly specific calcium chelator, which means that it only binds to calcium ions and does not interfere with other intracellular signaling molecules.
生化和生理效应
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been shown to have a variety of biochemical and physiological effects. In neurons, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to block calcium-dependent neurotransmitter release, which has been shown to be important in synaptic plasticity and learning and memory. In muscle cells, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to inhibit muscle contraction, which has been shown to be important in muscle physiology and disease. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has also been used to investigate the role of calcium in gene expression, and has been shown to inhibit calcium-dependent gene expression.
实验室实验的优点和局限性
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has several advantages for lab experiments, including its high specificity for calcium ions, its ability to chelate calcium ions quickly and efficiently, and its solubility in water. However, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- also has some limitations, including its potential to interfere with other intracellular signaling molecules, its potential to disrupt cellular function, and the need for careful experimental design to ensure that the chelation of calcium ions by 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- is specific and does not interfere with other cellular processes.
未来方向
There are several future directions for the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in scientific research. One potential application is the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in the development of new therapies for diseases that involve calcium dysregulation, such as Alzheimer's disease, Parkinson's disease, and muscular dystrophy. Another potential application is the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in the study of calcium-dependent signaling pathways in cancer cells, which could lead to the development of new cancer therapies. Additionally, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- could be used in the development of new imaging techniques for the visualization of calcium signaling in living cells.
合成方法
The synthesis of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- involves the reaction of two moles of 3-aminopropylamine with one mole of 2-butynedioic acid. The reaction is carried out in anhydrous conditions, using a suitable solvent such as tetrahydrofuran or dimethylformamide. The reaction mixture is then refluxed for several hours, after which the product is purified using column chromatography. The final product is a white crystalline powder, which is highly soluble in water.
科学研究应用
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been extensively used in scientific research due to its ability to chelate calcium ions. Calcium is an important intracellular signaling molecule that plays a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to study the role of calcium in these processes, and to investigate the effects of calcium chelation on cellular function.
属性
CAS 编号 |
110319-67-0 |
|---|---|
产品名称 |
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- |
分子式 |
C10H22N4 |
分子量 |
198.31 g/mol |
IUPAC 名称 |
N,N'-bis(3-aminopropyl)but-2-yne-1,4-diamine |
InChI |
InChI=1S/C10H22N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,3-12H2 |
InChI 键 |
IYYFYABLICSJTQ-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC#CCNCCCN |
规范 SMILES |
C(CN)CNCC#CCNCCCN |
同义词 |
6-spermyne |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)
